

Independent Verification of Opaganib's Preclinical Efficacy: A Comparative Guide

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Compound of Interest

Compound Name: *Opaganib*

Cat. No.: *B605085*

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This guide provides an objective comparison of the preclinical performance of **Opaganib** (also known as ABC294640), a first-in-class, orally administered, small molecule inhibitor of sphingosine kinase-2 (SPHK2), dihydroceramide desaturase (DES1), and glucosylceramide synthase (GCS).[1][2][3] Its multifaceted mechanism of action has been evaluated in a broad range of preclinical models, including oncology, virology, inflammatory diseases, and metabolic disorders. This document summarizes key quantitative data from these studies and compares them with relevant alternative therapies, offering a valuable resource for independent verification and further research.

Section 1: Comparative Efficacy in Oncology

Opaganib has demonstrated anti-cancer activity in various preclinical models. Its mechanism, involving the modulation of sphingolipid metabolism, leads to the depletion of the pro-proliferative molecule sphingosine-1-phosphate (S1P) and the accumulation of pro-apoptotic ceramides.[4] This section compares the in vivo efficacy of **Opaganib** with other inhibitors targeting sphingolipid metabolism in relevant cancer models.

Table 1.1: In Vivo Efficacy of Opaganib and Comparators in Cancer Xenograft Models

Compound	Cancer Model	Animal Model	Dosing Regimen	Tumor Growth Inhibition (TGI) / Outcome	Reference
Opaganib	Neuroblastoma (SK-N-BE2 xenograft)	NOD/SCID mice	50 mg/kg/day, 5 days/week (oral)	Significant suppression of tumor growth.[5][6]	[5][6]
Opaganib	Cholangiocarcinoma (PAX165 PDX)	Nude mice	Not specified	Significantly decreased tumor volumes compared to control.[7][8]	[7][8]
Opaganib + Temozolomide/Irinotecan	Neuroblastoma (SK-N-BE2 xenograft)	NOD/SCID mice	Opaganib: 50 mg/kg/day, 5 days/week (oral)	Increased antitumor activity compared to chemotherapy alone.[5][6]	[5][6]
Eliglustat	Glioblastoma (patient-derived xenografts)	Mice	Not specified	Data not available in searched articles	
Genz-161	Colon Cancer (WiDr xenograft)	Mice	Not specified	Sensitized cancer cells to chemotherapy and diminished tumor growth.	

Experimental Protocols: Oncology

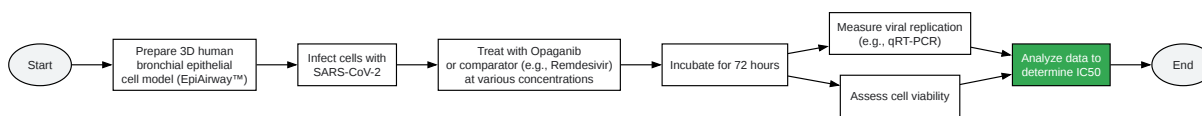
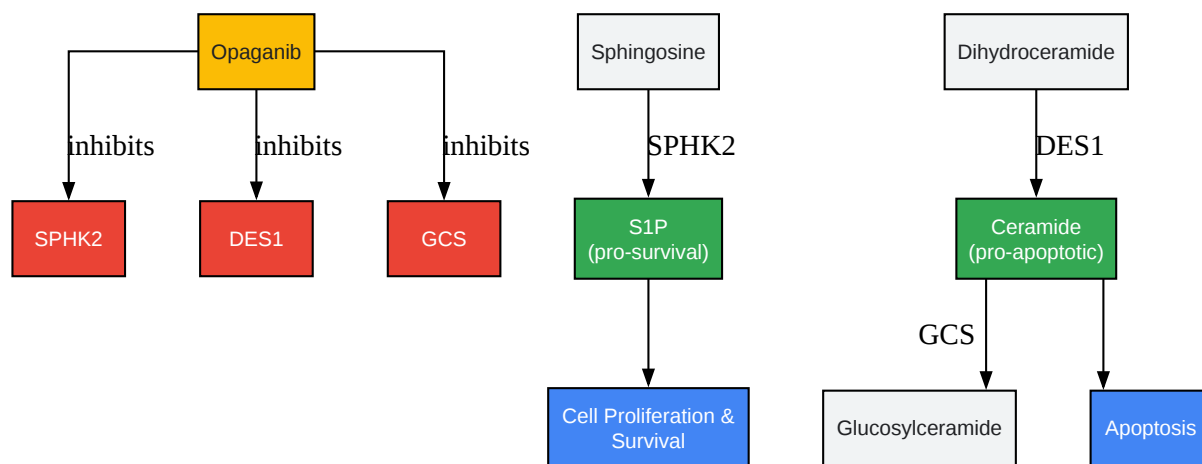
Opaganib in Neuroblastoma Xenograft Model:[5][6]

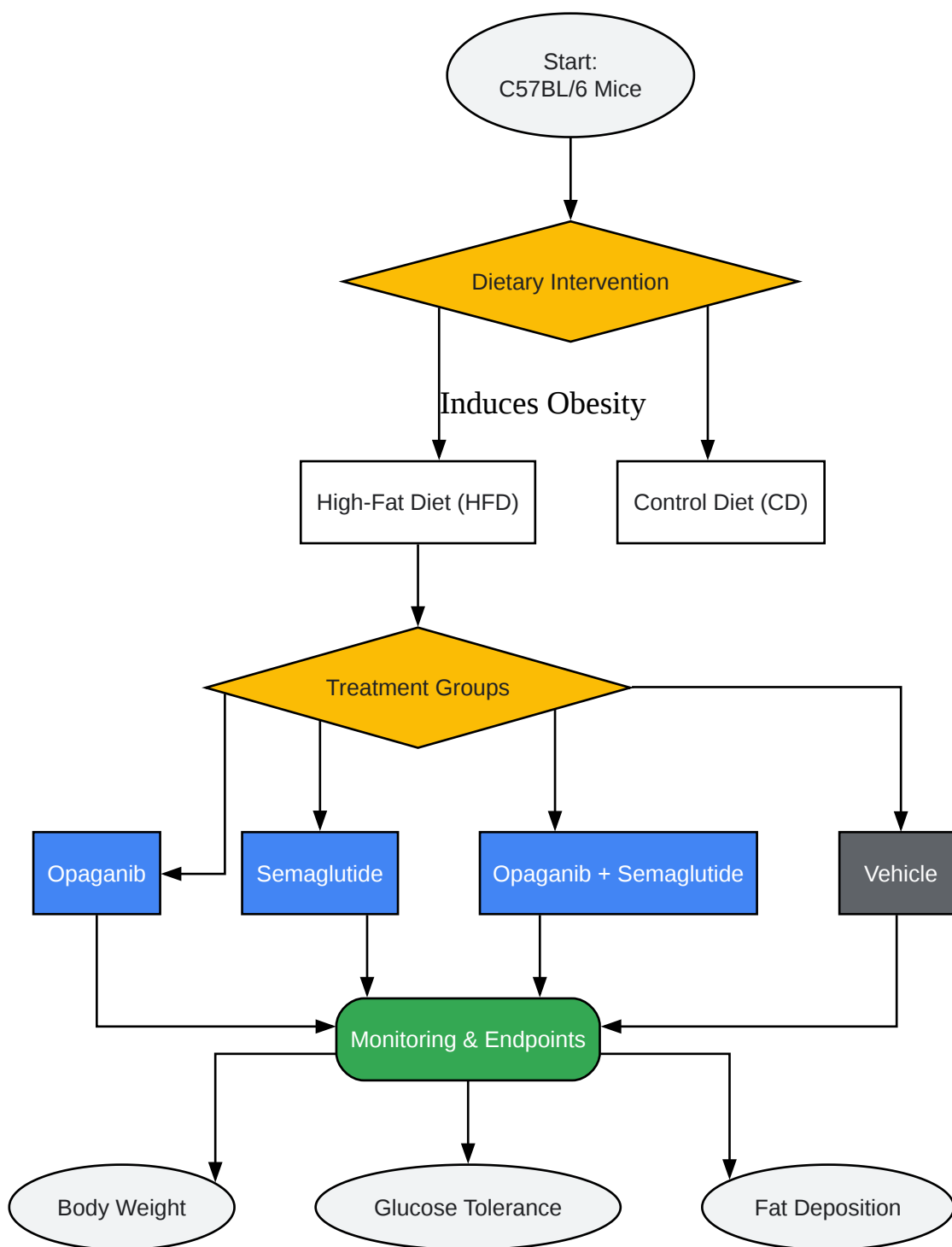
- Cell Line: Human SK-N-(BE)2 neuroblastoma cells with amplified MYCN.
- Animal Model: Immunodeficient NOD/SCID mice.
- Procedure:
 - SK-N-(BE)2 cells are implanted subcutaneously into the flanks of the mice.
 - Once tumors are palpable, mice are randomized into treatment and control groups.
 - **Opaganib** is administered orally at a dose of 50 mg/kg/day, five days a week.
 - Tumor growth is monitored by measuring tumor volume at regular intervals.
 - For combination studies, temozolomide and irinotecan are administered according to standard protocols, with or without concurrent **Opaganib** treatment.
 - Mouse body weight and general health are monitored for toxicity.

Opaganib in Cholangiocarcinoma Patient-Derived Xenograft (PDX) Model:[7][8]

- Tumor Model: PAX165, a patient-derived xenograft from a surgically resected cholangiocarcinoma expressing high levels of SPHK2.
- Animal Model: Nude mice.
- Procedure:
 - Tumor fragments from the PAX165 PDX model are implanted subcutaneously into nude mice.
 - Mice are randomized into four groups: vehicle control, upamostat alone, **Opaganib** alone, and the combination of upamostat and **Opaganib**.
 - Treatments are administered, and tumor volumes and mouse weights are measured over time.

Signaling Pathway: Opaganib's Anti-Cancer Mechanism





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References

- 1. Recent Progress in the Development of Opaganib for the Treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Opaganib (ABC294640) Induces Immunogenic Tumor Cell Death and Enhances Checkpoint Antibody Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RedHill and U.S. Army Announce Opaganib's Ebola Virus Disease Survival Benefit in U.S. Army-Funded In-Vivo Study [prnewswire.com]
- 4. tephiconnect.org [tephiconnect.org]
- 5. Opaganib Downregulates N-Myc Expression and Suppresses In Vitro and In Vivo Growth of Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Opaganib Downregulates N-Myc Expression and Suppresses In Vitro and In Vivo Growth of Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combined Antitumor Effect of the Serine Protease Urokinase Inhibitor Upamostat and the Sphingosine Kinase 2 Inhibitor Opaganib on Cholangiocarcinoma Patient-Derived Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
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